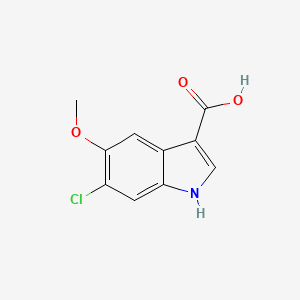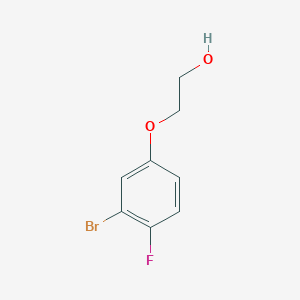
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol, also known as 3-Bromo-4-fluorophenoxyethanol (BFEE), is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in numerous studies related to biochemistry, physiology, and pharmacology. BFEE has found use in the synthesis of various drugs, as well as in the development of new drugs and drug analogs. Its use in laboratory experiments has been well documented, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Separation Techniques
Organic Synthesis Intermediates : Compounds like 1-Bromo-2-(p-nitrophenoxy)ethane have been synthesized and separated, demonstrating the utility of brominated and fluorinated compounds as intermediates in organic synthesis. These compounds often require specific separation techniques due to their solubility properties, highlighting their role in the synthesis of more complex molecules (Liu Qiao-yun, 2004).
Radiosynthesis Precursors
Radiopharmaceutical Synthesis : Brominated and fluorinated compounds, such as 4-[¹⁸F]Fluorophenol, serve as effective precursors in the radiosynthesis of radiopharmaceuticals. These compounds are crucial for developing diagnostic agents in nuclear medicine, showcasing the importance of halogenated phenoxyethanols in medical research (Andreas Helfer et al., 2013).
Environmental and Biological Applications
Antimicrobial Activities : Research on derivatives of brominated and fluorinated phenols has led to the synthesis of compounds with notable antimicrobial activities. These studies indicate the potential for using such compounds in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Pollutant Degradation : Studies have also explored the anaerobic transformation of phenolic compounds into less harmful substances. This research suggests the potential of brominated and fluorinated compounds in environmental remediation, particularly in the degradation of pollutants to simpler, less toxic forms (B. Genthner et al., 1989).
Material Science
Polymer Synthesis : Research on fluorinated and brominated phenols has contributed to synthesizing new polymeric materials with specific properties, such as liquid crystalline behaviors. These materials have potential applications in advanced technologies, including display technologies and optoelectronic devices (V. Percec & M. Zuber, 1992).
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTQZFBHGUDYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenoxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



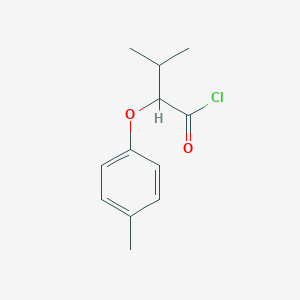
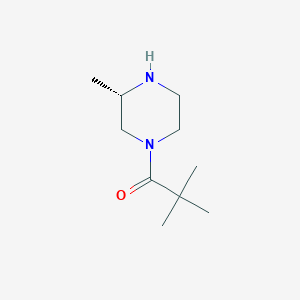
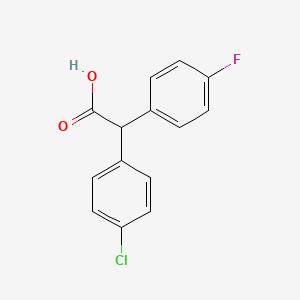
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
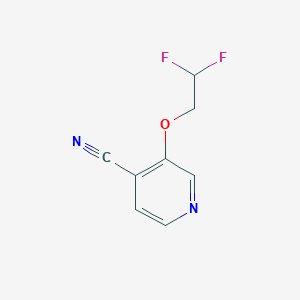
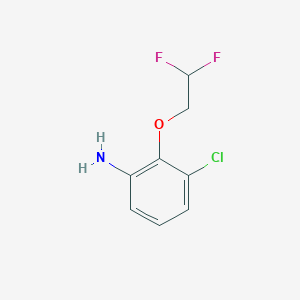
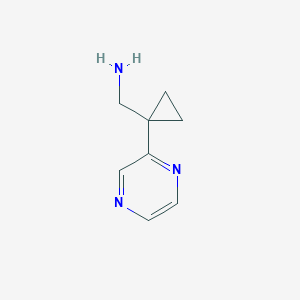
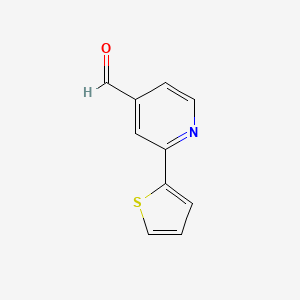
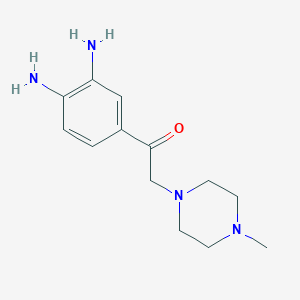
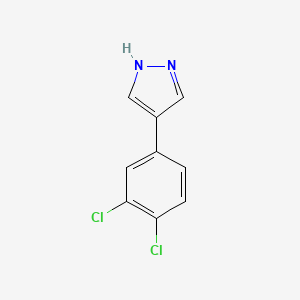
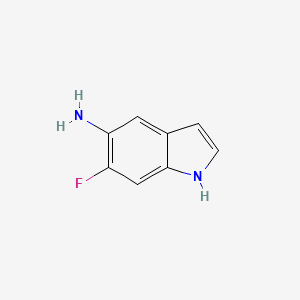

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
